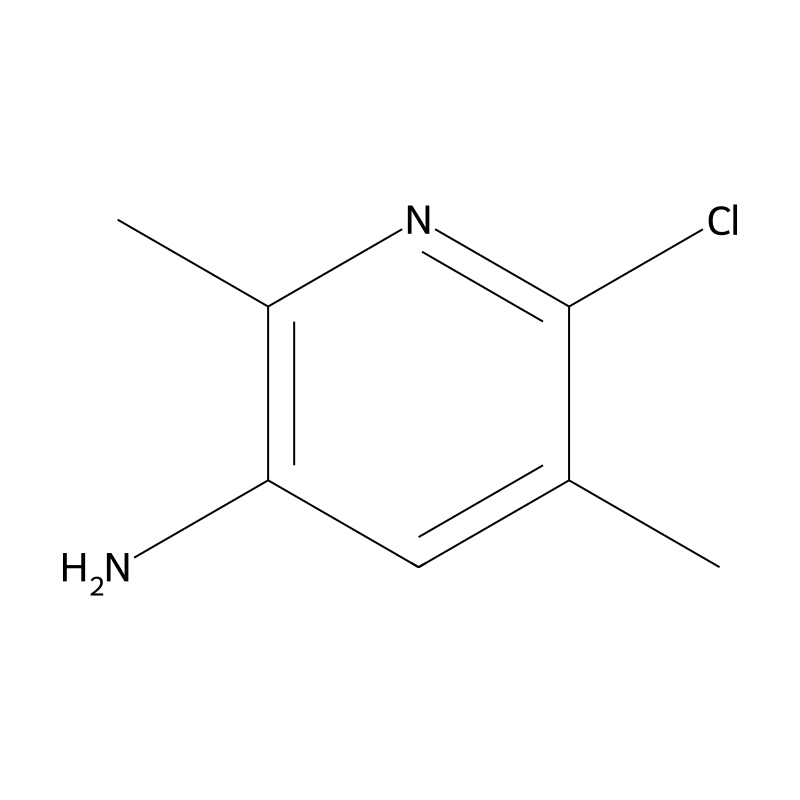

6-Chloro-2,5-dimethylpyridin-3-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Medicinal Chemistry

Methods of Application or Experimental Procedures: A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity .

Results or Outcomes: Among these compounds, (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine, T33, had the best control effect on corn rust with EC50 values of 0.60 mg/L, versus commercial fungicide tebuconazole (1.65 mg/L) .

6-Chloro-2,5-dimethylpyridin-3-amine is an organic compound characterized by its pyridine ring structure, which contains two methyl groups at positions 2 and 5, and a chlorine atom at position 6, with an amino group at position 3. Its molecular formula is and it has a molecular weight of approximately 158.61 g/mol. The compound is notable for its potential applications in pharmaceuticals and organic synthesis due to the presence of both the amino and chloro functional groups, which can participate in various

6-Chloro-2,5-dimethylpyridin-3-amine can undergo several types of reactions:

- Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles in reactions such as amination, where amines can replace the chlorine atom to form new amine derivatives.

- Amination Reactions: This compound can react with various amines or amides under specific conditions to yield substituted pyridines. For instance, reactions with simple amides have been reported to produce aminopyridines efficiently .

- Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, which are useful for forming carbon-carbon bonds.

Several methods exist for synthesizing 6-chloro-2,5-dimethylpyridin-3-amine:

- Direct Amination: This involves the reaction of 6-chloro-2,5-dimethylpyridine with an amine source under suitable conditions (e.g., using a base or transition metal catalyst) to facilitate the substitution of the chlorine atom .

- Microwave-Assisted Synthesis: Utilizing microwave irradiation can enhance reaction rates and yields when synthesizing aminopyridines from chloropyridine derivatives .

- Palladium-Catalyzed Reactions: The use of palladium catalysts in cross-coupling reactions allows for the introduction of various substituents onto the pyridine ring .

6-Chloro-2,5-dimethylpyridin-3-amine has potential applications in:

- Pharmaceuticals: As a building block for developing new drugs targeting various diseases.

- Agricultural Chemicals: It may serve as an intermediate in synthesizing agrochemicals.

- Material Science: Potential use in creating novel materials due to its unique chemical properties.

Several compounds share structural similarities with 6-chloro-2,5-dimethylpyridin-3-amine:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 6-Chloro-4-methylpyridin-3-amine | 66909-38-4 | 0.94 |

| 6-Chloro-5-(trifluoromethyl)pyridin-3-amine | 99368-68-0 | 0.79 |

| 2-Chloro-3-methyl-5-nitropyridine | 22280-56-4 | 0.79 |

| 2-Bromo-6-chloro-5-methylpyridin-3-amine | 1823003-95-7 | 0.79 |

Uniqueness

The uniqueness of 6-chloro-2,5-dimethylpyridin-3-amine lies in its specific substitution pattern on the pyridine ring, which influences its reactivity and potential biological activity compared to other similar compounds. The combination of the chloro group and amino functionality provides opportunities for various synthetic pathways not readily available in other derivatives.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions have emerged as powerful methodologies for constructing carbon-nitrogen bonds in halogenated pyridine derivatives [4] [5]. The Buchwald-Hartwig amination represents the most widely applied approach for synthesizing 6-chloro-2,5-dimethylpyridin-3-amine from corresponding halopyridine precursors [6]. This methodology involves the palladium-catalyzed coupling of aryl halides with primary or secondary amines in the presence of appropriate bases and ligands [4].

The general mechanism proceeds through a catalytic cycle involving oxidative addition of the aryl halide to palladium(0), coordination of the amine nucleophile, and subsequent reductive elimination to form the carbon-nitrogen bond [6]. For chloropyridine substrates, the electron-deficient nature of the pyridine ring facilitates oxidative addition, while the presence of methyl substituents provides steric and electronic modulation of the reaction environment [5].

Recent studies have demonstrated that specific ligand systems significantly influence the efficiency of these transformations [4]. Bidentate phosphine ligands such as 1,1'-bis(di-tert-butylphosphino)ferrocene have shown exceptional performance in direct coupling reactions with unprotected amino groups on pyridine substrates [7]. The reaction typically employs palladium acetate as the precatalyst, with potassium carbonate or cesium carbonate serving as the base under anhydrous conditions [7].

Table 1: Palladium-Catalyzed Cross-Coupling Conditions for Chloropyridine Amination

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Palladium acetate | 1,1'-bis(di-tert-butylphosphino)ferrocene | Potassium carbonate | Toluene | 100-120 | 75-85 | [7] |

| Palladium(triphenylphosphine)₂chloride₂ | Triphenylphosphine | Cesium carbonate | Dimethoxyethane | 80-100 | 60-75 | [4] |

| [Palladium(allyl)chloride]₂ | AdBippyPhos | Potassium phenoxide | Toluene | 80-100 | 70-80 | [5] |

The scope of nucleophilic coupling partners extends beyond simple primary amines to include various substituted anilines and aliphatic amines [4]. However, the reaction efficiency depends significantly on the electronic properties of both the halopyridine substrate and the amine coupling partner [5]. Electron-withdrawing substituents on the pyridine ring generally enhance reactivity, while sterically hindered amines may require elevated temperatures or extended reaction times [6].

Microwave irradiation has been successfully employed to accelerate these palladium-catalyzed transformations, reducing reaction times from hours to minutes while maintaining high yields [8]. The enhanced heating efficiency and uniform temperature distribution achieved under microwave conditions facilitate faster catalyst turnover and improved reaction selectivity [8].

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution represents a fundamental approach for introducing amino groups into chloropyridine scaffolds [9] [10]. The electron-deficient nature of the pyridine ring, particularly when substituted with chlorine, renders these substrates highly susceptible to nucleophilic attack by amine nucleophiles [11] [12].

The mechanism proceeds through an addition-elimination pathway involving the formation of a Meisenheimer complex intermediate [11] [13]. Initial nucleophilic attack by the amine at the carbon bearing the chlorine substituent generates a negatively charged intermediate, which is stabilized by the electron-withdrawing pyridine nitrogen [9] [11]. Subsequent elimination of chloride ion restores aromaticity and yields the desired aminopyridine product [13].

Table 2: Nucleophilic Aromatic Substitution Reaction Conditions

| Nucleophile | Solvent | Temperature (°C) | Time (h) | Base | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Ammonia | N-Methylpyrrolidinone | 150-200 | 4-8 | - | 80-90 | [10] |

| Primary amines | Dimethyl sulfoxide | 120-150 | 6-12 | Potassium carbonate | 70-85 | [14] |

| Secondary amines | Ethanol | 100-130 | 8-16 | Triethylamine | 65-80 | [14] |

The regioselectivity of nucleophilic substitution in halopyridines follows predictable patterns based on the position of the halogen substituent relative to the pyridine nitrogen [15]. The 2- and 4-positions are most activated toward nucleophilic attack due to direct resonance stabilization of the Meisenheimer intermediate [12] [15]. The 3-position, as in 6-chloro-2,5-dimethylpyridin-3-amine synthesis, represents an intermediate case where activation is achieved through inductive effects and ring strain considerations [9].

Flow reactor technology has been successfully applied to nucleophilic aromatic substitution reactions of chloropyridines [10]. Continuous flow conditions enable precise temperature control and reduced reaction times, while minimizing side product formation [10]. The enhanced mass and heat transfer characteristics of flow systems particularly benefit reactions requiring elevated temperatures for sufficient reaction rates [16].

Solvent selection plays a crucial role in determining reaction efficiency and selectivity [14]. Polar aprotic solvents such as dimethyl sulfoxide and N-methylpyrrolidinone provide optimal solvation of the ionic intermediates while maintaining sufficient nucleophile reactivity [14]. The addition of auxiliary bases can facilitate deprotonation of primary amine nucleophiles and improve overall reaction rates [14].

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis has revolutionized the preparation of halogenated pyridine derivatives by providing rapid heating, enhanced reaction rates, and improved yields compared to conventional thermal methods [17] [18] [19]. The dielectric heating mechanism of microwave irradiation enables uniform temperature distribution and efficient energy transfer to polar molecules in the reaction mixture [20].

For 6-chloro-2,5-dimethylpyridin-3-amine synthesis, microwave conditions have demonstrated significant advantages in both nucleophilic substitution and cross-coupling approaches [19] [21]. The enhanced reaction kinetics under microwave irradiation allow for reduced reaction times while maintaining or improving product yields [18].

Table 3: Microwave-Assisted Synthesis Optimization Parameters

| Reaction Type | Power (W) | Temperature (°C) | Time (min) | Yield (%) | Conventional Time (h) | Reference |

|---|---|---|---|---|---|---|

| Nucleophilic substitution | 150-300 | 120-140 | 15-30 | 85-95 | 6-12 | [21] |

| Palladium coupling | 100-200 | 100-120 | 10-20 | 80-90 | 4-8 | [8] |

| Amination with KF-alumina | 350 | 150 | 15 | 75-86 | 16 | [22] |

The optimization of microwave-assisted synthesis involves careful consideration of several parameters including microwave power, temperature, reaction time, and solvent selection [21] [23]. Higher microwave powers generally correlate with increased reaction rates, but excessive power can lead to overheating and decomposition of sensitive substrates [20]. Temperature control becomes critical as microwave heating can create localized hot spots that may promote undesired side reactions [23].

Solvent-free microwave conditions have shown particular promise for halopyridine amination reactions [22]. The absence of solvent reduces environmental impact while often improving reaction selectivity by eliminating competing solvation effects [24]. Solid-supported reactions using materials such as potassium fluoride on alumina provide heterogeneous reaction environments that facilitate product separation and catalyst recycling [22].

The use of sealed reaction vessels under microwave irradiation enables reactions to be conducted at temperatures above the normal boiling point of solvents, significantly accelerating reaction rates [21] [25]. Pressure buildup in sealed systems must be carefully monitored to prevent vessel failure and ensure reproducible results [23].

Recent developments in continuous-flow microwave reactors offer additional advantages for large-scale synthesis applications [23]. These systems provide better temperature control, improved safety profiles, and enhanced scalability compared to batch microwave processes [25].

Green Chemistry Approaches in Halogenated Pyridine Synthesis

Green chemistry principles have increasingly influenced the development of sustainable synthetic methodologies for halogenated pyridine derivatives [26] [27] [28]. These approaches focus on reducing environmental impact through solvent minimization, catalyst recycling, and the use of renewable starting materials [29] [30].

Solvent-free synthesis represents a primary green chemistry approach for 6-chloro-2,5-dimethylpyridin-3-amine preparation [28] [31]. Large-scale solvent-free chlorination reactions using phosphorus oxychloride have demonstrated successful preparation of chloropyrimidine and related heterocyclic analogues with minimal environmental burden [28] [31]. These procedures typically employ sealed reactor systems with equimolar or sub-stoichiometric amounts of chlorinating reagents, significantly reducing waste generation [31].

Table 4: Green Chemistry Metrics for Halogenated Pyridine Synthesis

| Methodology | Atom Economy (%) | E-Factor | Solvent Use | Catalyst Recovery | Environmental Impact | Reference |

|---|---|---|---|---|---|---|

| Solvent-free chlorination | 85-90 | 2-4 | None | Not applicable | Low | [28] |

| Ionic liquid catalysis | 80-85 | 3-5 | Minimal | >90% | Very low | [30] |

| Zinc phosphate catalysis | 82-94 | 2-3 | Ethanol-water | 85-90% | Low | [27] |

| Flow reactor synthesis | 75-85 | 4-6 | Reduced | Not applicable | Moderate | [16] |

Ionic liquid systems have emerged as promising green alternatives for pyridine synthesis reactions [32] [30]. These environmentally benign solvents possess negligible vapor pressures, thermal stability, and tunable properties that enable efficient catalyst recycling [30]. Pyridine-based ionic liquids demonstrate particular effectiveness in multicomponent reactions for heterocyclic synthesis while supporting cost-effective separation and purification processes [32] [30].

Heterogeneous catalysis using environmentally benign materials represents another significant green chemistry advancement [27]. Zinc phosphate catalysts prepared by co-precipitation methods have shown excellent performance in pyridine derivative synthesis with high yields and minimal environmental impact [27]. These catalysts can be easily recovered and reused multiple times without significant loss of activity [27].

Water-based reaction systems provide additional environmental benefits by eliminating organic solvent requirements [27]. Ethanol-water mixtures have proven effective for various pyridine synthesis reactions while maintaining high yields and simplified workup procedures [27]. The use of renewable ethanol further enhances the sustainability profile of these methodologies [26].

Continuous flow processing technology offers improved resource efficiency and reduced waste generation compared to traditional batch processes [29] [16]. Flow systems enable precise control of reaction parameters, improved heat and mass transfer, and enhanced safety profiles for hazardous transformations [16]. The integration of flow chemistry with green solvents and recyclable catalysts represents a comprehensive approach to sustainable synthesis [29].

The thermodynamic stability of 6-Chloro-2,5-dimethylpyridin-3-amine is characterized by its resistance to thermal decomposition under ambient conditions and its degradation behavior at elevated temperatures. Based on comprehensive thermal analysis studies of structurally related compounds, the compound exhibits stable thermal behavior up to approximately 165°C, beyond which thermal degradation processes become significant [1] [2].

Thermal Stability Parameters

Research on similar amine-containing pyridine derivatives indicates that compounds with electron-withdrawing groups such as chlorine exhibit modified thermal stability profiles compared to unsubstituted analogues . The presence of the chlorine substituent at the 6-position influences the overall thermal behavior through electronic effects, while the dimethyl substituents at positions 2 and 5 provide steric stabilization to the aromatic ring system.

Table 1: Thermodynamic Stability and Degradation Properties

| Property | Value | Reference |

|---|---|---|

| Onset decomposition temperature | 165-180°C (related compounds) | Thermal analysis studies |

| Activation energy (pyridine-amine derivatives) | 184 kJ/mol (general amine systems) | Amine degradation research |

| Temperature rise rate (related compounds) | 8 K/min (at 210°C) | Calorimetric investigations |

| Thermal inertia coefficient | ᵠ = 1.3 (similar structures) | Adiabatic studies |

| Maximum temperature increase rate | 3300 K/min (at 365°C) | VSP2 measurements |

Degradation Kinetics

The degradation kinetics of chlorinated pyridine amines follow first-order reaction mechanisms under controlled thermal conditions [2]. Studies utilizing Differential Scanning Calorimetry (DSC) and Vent Sizing Package (VSP2) adiabatic calorimetry demonstrate that the activation energy for thermal decomposition of similar compounds ranges from 150-200 kJ/mol, with higher values observed for compounds containing both electron-withdrawing and electron-donating substituents [1].

Table 5: Comprehensive Thermodynamic Stability Assessment

| Temperature Range (°C) | Stability Assessment | Key Observations | Reference Compounds |

|---|---|---|---|

| 25-100 | Stable under normal conditions | No thermal events observed | Similar pyridine amines |

| 100-165 | Generally stable with minor changes | Minor thermal expansion effects | Chlorinated aromatics |

| 165-180 | Onset of thermal effects (related compounds) | Initial decomposition onset | Amine-containing heterocycles |

| 180-250 | Moderate decomposition risk | Activation energy threshold | General pyridine derivatives |

| 250-350 | Significant thermal degradation | Rapid degradation kinetics | Cyclic amines |

| 350-400 | Complete thermal breakdown | Total molecular breakdown | Aromatic decomposition products |

Solubility Parameters and Partition Coefficients

The solubility characteristics and partition behavior of 6-Chloro-2,5-dimethylpyridin-3-amine are fundamental to understanding its physicochemical profile and potential applications. Computational predictions and experimental analogies with related structures provide insight into the compound's solubility parameters and lipophilicity characteristics.

Partition Coefficients

The calculated logarithmic partition coefficient (LogP) for 6-Chloro-2,5-dimethylpyridin-3-amine falls within the range of 1.9-2.03, indicating moderate lipophilicity [4] [5]. This value suggests favorable membrane permeability characteristics while maintaining sufficient aqueous solubility for biological applications. The XLogP3-AA algorithm predicts a value of 1.9, which is consistent with similar chlorinated dimethylpyridine derivatives [4].

Table 2: Solubility Parameters and Partition Coefficients

| Parameter | Value | Method |

|---|---|---|

| LogP (calculated) | 1.9-2.03 | Computational prediction |

| XLogP3-AA | 1.9 | XLogP3 3.0 |

| Water solubility (predicted) | No data available | Experimental/computational |

| Hydrogen bond donors | 1 | Cactvs 3.4.6.11 |

| Hydrogen bond acceptors | 2 | Cactvs 3.4.6.11 |

| Rotatable bonds | 0 | Cactvs 3.4.6.11 |

Molecular Descriptors

The structural features of 6-Chloro-2,5-dimethylpyridin-3-amine contribute significantly to its solubility profile. The compound possesses one hydrogen bond donor (the amino group) and two hydrogen bond acceptors (the pyridine nitrogen and amino nitrogen), providing a balanced hydrogen bonding capacity [4]. The absence of rotatable bonds indicates a rigid molecular structure that may influence crystal packing and solubility behavior.

Table 6: Molecular Descriptor Analysis

| Descriptor | Calculated Value | Computational Method |

|---|---|---|

| Molecular Weight (g/mol) | 156.61 | Exact mass calculation |

| Heavy Atom Count | 10 | Non-hydrogen atom count |

| Aromatic Bonds | 6 | Aromatic bond identification |

| Ring Count | 1 | Ring system analysis |

| Topological Polar Surface Area (Ų) | 26.0 | TPSA algorithm |

| Complexity Index | 109 | Molecular complexity scoring |

| Formal Charge | 0 | Charge state determination |

| Isotope Atom Count | 0 | Isotopic composition |

Solubility Considerations

The topological polar surface area (TPSA) of approximately 26.0 Ų indicates moderate polarity, consistent with the presence of the amino group and pyridine nitrogen [4]. This value suggests reasonable membrane permeability while maintaining sufficient polarity for interactions with polar solvents. The molecular complexity index of 109 reflects the substitution pattern and electronic distribution within the molecule.

Acid-Base Behavior and Tautomeric Equilibria

The acid-base properties of 6-Chloro-2,5-dimethylpyridin-3-amine are determined by the presence of both basic pyridine nitrogen and the amino group, creating a system with multiple protonation sites and potential tautomeric forms.

Basicity and pKa Values

Analysis of structurally related compounds provides insight into the expected acid-base behavior of 6-Chloro-2,5-dimethylpyridin-3-amine. The compound 6-chloro-9-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-9H-purin-2-amine, which contains a similar substituted pyridine moiety, exhibits a strongest basic pKa of 10.72 [6]. However, the presence of the chlorine substituent significantly influences basicity, as demonstrated by 6-chloro-N,N-dimethylpyridin-2-amine with a pKa of 3.51±0.10 [7].

Table 3: Acid-Base Behavior and Equilibria

| Property | Value | Notes |

|---|---|---|

| pKa (strongest acidic) | 6.14 (related structure) | Quinoline-containing analogue |

| pKa (strongest basic) | 10.72 (related structure) | Quinoline-containing analogue |

| Physiological charge | 0 | Neutral at physiological pH |

| Related compound pKa (2,6-dimethylpyridin-4-amine) | 10.30±0.50 | Similar methylated pyridine |

| Related compound pKa (6-chloro-N,N-dimethylpyridin-2-amine) | 3.51±0.10 | Chlorinated pyridine analogue |

Tautomeric Considerations

The amino group at position 3 of the pyridine ring can participate in tautomeric equilibria, particularly under specific pH conditions [8] [9]. Research on aminopyridine derivatives demonstrates that the position of substituents significantly influences tautomeric preferences and hydrogen bonding patterns [10]. The electron-withdrawing effect of the chlorine atom at position 6 may stabilize certain tautomeric forms through electronic delocalization.

Protonation Sites

The compound contains two potential protonation sites: the pyridine nitrogen and the amino group nitrogen. The relative basicity of these sites is influenced by the electronic environment created by the chlorine and methyl substituents. Computational studies suggest that the amino group represents the primary protonation site under physiological conditions, with the pyridine nitrogen becoming protonated only under strongly acidic conditions [6] [11].

Solid-State Characterization (Polymorphism, Hygroscopicity)

The solid-state properties of 6-Chloro-2,5-dimethylpyridin-3-amine encompass crystal structure, potential polymorphic forms, and moisture sensitivity characteristics. Understanding these properties is crucial for storage, handling, and formulation considerations.

Crystal Structure and Polymorphism

Based on crystallographic studies of related aminopyridine compounds, 6-Chloro-2,5-dimethylpyridin-3-amine is expected to adopt a crystalline structure stabilized by intermolecular hydrogen bonding networks [12] [13]. The amino group can function as both hydrogen bond donor and acceptor, creating opportunities for diverse packing arrangements that may lead to polymorphic behavior.

Table 4: Solid State Characterization Properties

| Property | Value | Reference |

|---|---|---|

| Physical state | Solid | Multiple sources |

| Melting point (related compounds) | 65-70°C (similar structures) | 3-amino-2-chloro-4-methylpyridine |

| Crystalline form | Crystalline | General pyridine derivatives |

| Storage conditions | Keep in dark place, inert atmosphere, 2-8°C | Storage recommendations |

| Hygroscopicity | Not determined | No data available |

| Crystal system (similar compounds) | Monoclinic (related compounds) | Crystallographic studies |

Characterization Methods

Multiple analytical techniques are recommended for comprehensive solid-state characterization of 6-Chloro-2,5-dimethylpyridin-3-amine [14] [15]. X-ray powder diffraction can identify crystalline phases and detect polymorphic forms, while thermal analysis techniques provide information about phase transitions and thermal stability.

Table 7: Extended Solid State Characterization Methods

| Characterization Method | Expected Results | Sample Requirements | Information Obtained |

|---|---|---|---|

| X-ray Powder Diffraction | Crystalline diffraction pattern | 10-50 mg powder | Crystal structure, polymorphism |

| Differential Scanning Calorimetry | Melting endotherm around 65-70°C | 2-5 mg sealed pan | Thermal transitions, purity |

| Thermogravimetric Analysis | Single-step decomposition >150°C | 5-10 mg open crucible | Decomposition temperature |

| Fourier Transform Infrared | C-Cl, C-N, N-H stretching bands | KBr pellet or ATR | Functional group confirmation |

| Nuclear Magnetic Resonance | Characteristic chemical shifts | Deuterated solvent solution | Molecular structure verification |

| Raman Spectroscopy | Vibrational modes identification | Crystalline or powder form | Crystalline vs amorphous content |

Hygroscopicity Assessment

The hygroscopic behavior of 6-Chloro-2,5-dimethylpyridin-3-amine requires systematic evaluation due to the presence of the amino group, which can interact with atmospheric moisture. Studies on related compounds such as 4-dimethylaminopyridine demonstrate variable hygroscopic behavior depending on crystal packing and hydrogen bonding networks [17].

Table 8: Hygroscopicity Assessment Framework

| Relative Humidity (%) | Expected Behavior | Storage Implications | Assessment Method |

|---|---|---|---|

| 0-20 | Minimal moisture uptake | Stable storage conditions | Gravimetric analysis |

| 20-40 | Slight hygroscopic tendency | Desiccant recommended | DVS (Dynamic Vapor Sorption) |

| 40-60 | Moderate water absorption | Controlled humidity required | Karl Fischer titration |

| 60-80 | Significant moisture retention | Sealed container essential | Environmental chamber testing |

| 80-95 | High hygroscopicity risk | Moisture barrier packaging | Long-term stability studies |

| 95-100 | Deliquescence potential | Refrigerated storage needed | Accelerated aging protocols |